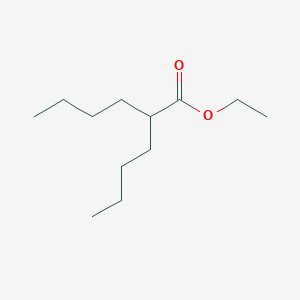
Ethyl 2-butylhexanoate
Description
Ethyl 2-butylhexanoate is an ester derived from 2-butylhexanoic acid and ethanol. Esters like ethyl hexanoate and 2-ethylhexyl acetate are widely used as solvents, plasticizers, and intermediates in fragrances or polymer production . This compound likely shares similar physicochemical properties with these compounds, such as moderate polarity and volatility, making it suitable for applications in coatings, lubricants, or specialty chemicals.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
ethyl 2-butylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(10-8-5-2)12(13)14-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
WBACPFIDFVCSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds, including esters, acids, and salts, based on available evidence:
Ethyl Hexanoate (Ethyl Caproate)
- Structure: Straight-chain ester of hexanoic acid and ethanol.
- Physicochemical Properties :
- Applications : Common solvent in food flavoring, cosmetics, and pharmaceuticals .
- Safety : Generally recognized as safe (GRAS) for food use, with low acute toxicity .
2-Ethylhexanoic Acid (2-EHA)
- Structure : Branched carboxylic acid with a 2-ethylhexyl chain.
- Physicochemical Properties :
- Applications : Key precursor for plasticizers, stabilizers, and corrosion inhibitors .
- Synthesis : Produced via aldol condensation of butyraldehyde, followed by oxidation .
- Safety : Classified as irritating to skin and eyes; requires controlled handling in industrial settings .
Sodium 2-Butylhexanoate
- Structure: Sodium salt of 2-butylhexanoic acid.
- Applications : Likely used as a surfactant or catalyst in organic synthesis (inferred from sodium salts of similar acids) .
- Safety: Limited data, but sodium salts of carboxylic acids are generally stable with moderate environmental persistence .
Palladium 2-Ethylhexanoate
- Structure: Organometallic complex with palladium and 2-ethylhexanoate ligands.
- Applications : Catalyst in cross-coupling reactions and polymer production .
Data Table: Comparative Analysis
*Data for this compound is estimated based on structural analogs.
Key Research Findings and Contradictions
- Safety Profile : Contradictions exist among analogs. For example, bis(2-ethylhexyl) phthalate (a plasticizer) requires stringent controls due to reproductive toxicity , whereas ethyl esters like ethyl acetate exhibit low hazard profiles . This suggests that branching and functional groups critically influence toxicity.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-butylhexanoate, and how can yield optimization be systematically approached?
this compound is typically synthesized via esterification of 2-butylhexanoic acid with ethanol, catalyzed by acids (e.g., H₂SO₄) or enzymatic methods. Key parameters affecting yield include:
- Molar ratios of alcohol to acid (typically 1:1 to 3:1).
- Reaction temperature (60–100°C for acid catalysis; lower for enzymatic).
- Catalyst loading (0.5–5% w/w for H₂SO₄).
- Reaction time (4–24 hours). Purification often involves distillation or column chromatography. Researchers should document these parameters rigorously to ensure reproducibility .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirm ester linkage via peaks at δ 4.1–4.3 ppm (CH₂-O) and δ 1.2–1.4 ppm (ethyl group).
- GC-MS : Verify molecular ion ([M⁺] at m/z 200) and fragmentation patterns.
- IR spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).
- HPLC : Assess purity (>98% by area normalization). Cross-referencing with published spectral libraries (e.g., NIST Chemistry WebBook) is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
Discrepancies often arise from impurities or measurement protocols. A methodological approach includes:
- Comparative analysis : Compile data from peer-reviewed studies (Table 1).
- Validation experiments : Replicate key measurements under controlled conditions (e.g., using NIST-traceable thermometers).
- Statistical rigor : Apply false discovery rate (FDR) correction to identify outliers when analyzing aggregated data .
Table 1 : Reported Boiling Points of this compound
| Source | Boiling Point (°C) | Method |
|---|---|---|
| PubChem | 215–218 | Distillation |
| ECHA | 210–212 | Gas chromatography |
| NIST WebBook | 217 ± 2 | Calibrated ASTM |
Q. What computational tools enable predictive retrosynthesis of this compound, and how reliable are these models?
AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to propose synthetic routes. Key steps:
- Template relevance scoring : Prioritize routes with high plausibility (>0.8).
- Multi-model integration : Combine predictions from BKMS_metabolic and Reaxys_biocatalysis models.
- Experimental validation : Test top-ranked routes (e.g., esterification vs. transesterification). Limitations include sparse data for branched esters, necessitating manual refinement .
Q. How can researchers ensure reproducibility in pharmacological studies involving this compound as a solvent or excipient?
Critical factors:
- Batch documentation : Record purity (≥99%), storage conditions (dry, inert atmosphere), and supplier (e.g., Sigma-Aldrich Lot#).
- In vitro/in vivo consistency : Use standardized protocols (e.g., OECD guidelines for solubility assays).
- Ethical compliance : Adhere to institutional review boards (IRBs) for human/animal studies, citing ethical codes explicitly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



